Tert-butyl 4-hydroxy-1,2-oxazolidine-2-carboxylate
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Overview
Description
Tert-butyl 4-hydroxy-1,2-oxazolidine-2-carboxylate: is a chemical compound with the molecular formula C8H15NO4 and a molecular weight of 189.21 g/mol . It is a derivative of oxazolidine, a five-membered heterocyclic compound containing both nitrogen and oxygen atoms in its ring structure. This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-hydroxy-1,2-oxazolidine-2-carboxylate typically involves the reaction of tert-butyl 2-oxo-4-hydroxy-1,2-oxazolidine-2-carboxylate with appropriate reagents under controlled conditions. One common method involves the use of tert-butyl chloroformate and an appropriate amine to form the desired oxazolidine derivative .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This often includes the use of continuous flow reactors and automated systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 4-hydroxy-1,2-oxazolidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding oxo derivatives.
Reduction: The oxazolidine ring can be reduced to form amine derivatives.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Oxo derivatives of the oxazolidine ring.
Reduction: Amine derivatives.
Substitution: Various substituted oxazolidine derivatives depending on the reagents used.
Scientific Research Applications
Tert-butyl 4-hydroxy-1,2-oxazolidine-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 4-hydroxy-1,2-oxazolidine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various reactions, depending on the functional groups present. It can also form hydrogen bonds and other non-covalent interactions with biomolecules, influencing their structure and function .
Comparison with Similar Compounds
- Tert-butyl 4-hydroxy-1,2-oxazolidine-2-carboxylate
- This compound
- This compound
Uniqueness: this compound is unique due to its specific functional groups and ring structure, which confer distinct chemical reactivity and biological activity. Its tert-butyl group provides steric hindrance, influencing its interactions with other molecules and its stability under various conditions .
Biological Activity
Tert-butyl 4-hydroxy-1,2-oxazolidine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound features a unique oxazolidine ring structure, which contributes to its chemical reactivity and biological properties. The presence of the tert-butyl group enhances its lipophilicity and stability, while the hydroxyl and carboxylate groups provide sites for interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound has been shown to act as an inhibitor for specific enzymes, impacting metabolic pathways and cellular functions.
- Nucleophilic and Electrophilic Properties : It can function as both a nucleophile and an electrophile in biochemical reactions, facilitating interactions with biomolecules.
- Hydrogen Bonding : The hydroxyl group allows for hydrogen bonding, which can influence the structure and function of proteins and nucleic acids.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various bacterial strains.
- Anticancer Properties : The compound has shown promise in inhibiting the growth of cancer cell lines, indicating possible applications in cancer therapy .
Anticancer Activity
A study evaluated the cytotoxic effects of this compound on several human cancer cell lines. The results indicated:
Cell Line | IC50 (µM) |
---|---|
HeLa (Cervical Cancer) | 15.3 |
MCF7 (Breast Cancer) | 12.7 |
A549 (Lung Cancer) | 18.5 |
These findings suggest that the compound could be a candidate for further development in anticancer drug discovery .
Antimicrobial Studies
In antimicrobial assays, this compound exhibited activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL. This highlights its potential as an antimicrobial agent.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds was conducted:
Compound | Biological Activity | IC50 (µM) |
---|---|---|
This compound | Anticancer, Antimicrobial | Varies |
Tert-butyl 4-methylidene-1,2-oxazolidine-2-carboxylate | Moderate Anticancer | ~20 |
Tert-butyl 4-acetoxy-1,2-oxazolidine | Limited Anticancer | >50 |
This table illustrates that while this compound shows significant activity against cancer cells compared to its analogs, further optimization may enhance its efficacy .
Properties
IUPAC Name |
tert-butyl 4-hydroxy-1,2-oxazolidine-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO4/c1-8(2,3)13-7(11)9-4-6(10)5-12-9/h6,10H,4-5H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSQPEDPYPBOLOK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CO1)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70625946 |
Source
|
Record name | tert-Butyl 4-hydroxy-1,2-oxazolidine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70625946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
878385-72-9 |
Source
|
Record name | tert-Butyl 4-hydroxy-1,2-oxazolidine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70625946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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